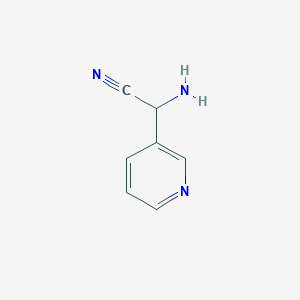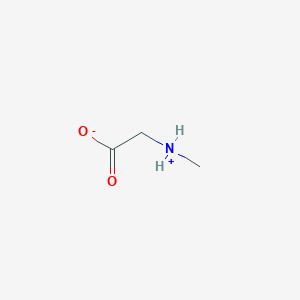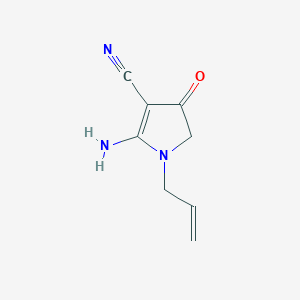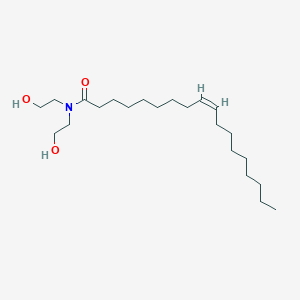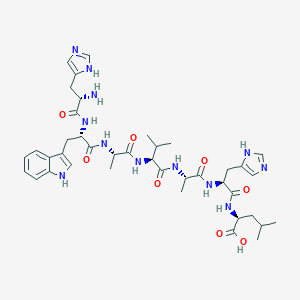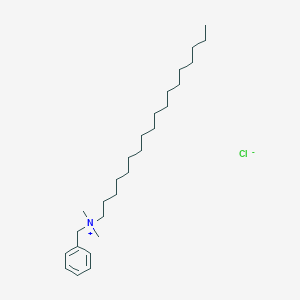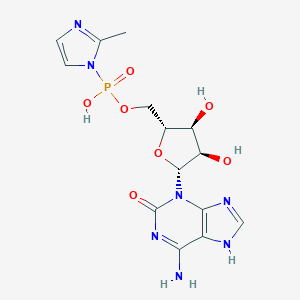
2-Meimpiig
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Meimpiig is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of imidazole that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-Meimpiig is not fully understood, but it is believed to involve the interaction of the compound with metal ions. The metal complexes of 2-Meimpiig have been shown to exhibit enhanced catalytic activity and selectivity in various reactions. Moreover, the fluorescent properties of 2-Meimpiig have been attributed to its ability to chelate metal ions and form complexes.
Biochemical and Physiological Effects:
2-Meimpiig has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to have antimicrobial activity against various bacteria and fungi, including drug-resistant strains. Moreover, 2-Meimpiig has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Meimpiig in lab experiments include its ease of synthesis, stability, and versatility. Moreover, the fluorescent properties of 2-Meimpiig make it a useful tool for the detection of metal ions in biological and environmental samples. However, the limitations of using 2-Meimpiig in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
The potential applications of 2-Meimpiig in various fields warrant further investigation. Future studies should focus on elucidating the mechanism of action of 2-Meimpiig and its metal complexes, as well as exploring its potential therapeutic applications. Moreover, the development of new methods for the synthesis of 2-Meimpiig and its derivatives may lead to the discovery of new compounds with enhanced properties and applications.
Conclusion:
In conclusion, 2-Meimpiig is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized using various methods and has been investigated for its potential applications in various fields. The mechanism of action of 2-Meimpiig is not fully understood, but it is believed to involve the interaction of the compound with metal ions. Moreover, 2-Meimpiig has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The future directions of research on 2-Meimpiig include elucidating its mechanism of action, exploring its potential therapeutic applications, and developing new methods for its synthesis.
Méthodes De Synthèse
2-Meimpiig can be synthesized using various methods, including the reaction of 2-methylimidazole with glyoxal, reaction of 2-methylimidazole with glyoxylic acid, and reaction of 2-methylimidazole with glyoxalate. The yield of 2-Meimpiig can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
2-Meimpiig has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes, as a catalyst in organic reactions, and as a fluorescent probe for the detection of metal ions. Moreover, 2-Meimpiig has been investigated for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Propriétés
Numéro CAS |
135052-69-6 |
|---|---|
Nom du produit |
2-Meimpiig |
Formule moléculaire |
C14H18N7O7P |
Poids moléculaire |
427.31 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid |
InChI |
InChI=1S/C14H18N7O7P/c1-6-16-2-3-20(6)29(25,26)27-4-7-9(22)10(23)13(28-7)21-12-8(17-5-18-12)11(15)19-14(21)24/h2-3,5,7,9-10,13,22-23H,4H2,1H3,(H,17,18)(H,25,26)(H2,15,19,24)/t7-,9-,10-,13-/m1/s1 |
Clé InChI |
OPVCWFNAFZYWTJ-QYVSTXNMSA-N |
SMILES isomérique |
CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |
SMILES |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |
SMILES canonique |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |
Synonymes |
2-MeImpiiG 3-isoisoguanosine 5'-phospho-2-methylimidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



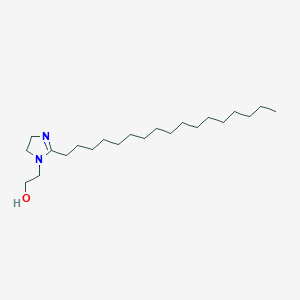

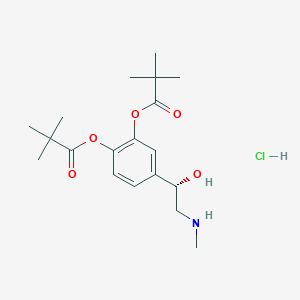

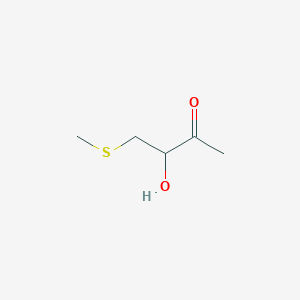
![2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid](/img/structure/B148189.png)
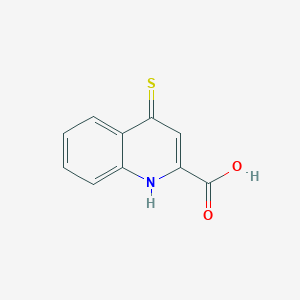
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)
